molecular formula C8H4Br2O B14161937 Dibromobenzofuran CAS No. 104155-13-7

Dibromobenzofuran

Katalognummer: B14161937
CAS-Nummer: 104155-13-7
Molekulargewicht: 275.92 g/mol
InChI-Schlüssel: KAOMITMPVNTTIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibromobenzofuran is a chemical compound with the molecular formula C8H4Br2O. It is a derivative of benzofuran, where two bromine atoms are substituted at the 2 and 3 positions of the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibromobenzofuran can be synthesized through several methods. One common approach involves the bromination of benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Dibromobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofurans, dibromoquinones, and dibromohydrobenzofurans .

Wirkmechanismus

The mechanism of action of dibromobenzofuran and its derivatives involves interactions with specific molecular targets. For example, as an antitumor agent, it may inhibit key enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Dibromobenzofuran is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzofuran derivatives. Its ability to undergo regioselective reactions makes it a valuable intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

104155-13-7

Molekularformel

C8H4Br2O

Molekulargewicht

275.92 g/mol

IUPAC-Name

6,7-dibromo-1-benzofuran

InChI

InChI=1S/C8H4Br2O/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H

InChI-Schlüssel

KAOMITMPVNTTIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C=CO2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.